

Unveiling Anticancer Agent 146: A Technical Primer on a Novel Necroptosis Inducer

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Compound of Interest		
Compound Name:	Anticancer agent 146	
Cat. No.:	B12385907	Get Quote

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Introduction

Anticancer agent 146, also identified as compound 1.19, has emerged as a molecule of interest in oncology research due to its activity as a necroptosis inducer. This technical guide provides a comprehensive overview of the currently available data on this compound, including its chemical properties, in vitro efficacy against a range of cancer cell lines, and its noted in vivo activity. While the primary research publication detailing the initial discovery and full experimental protocols for Anticancer agent 146 remains to be identified, this document synthesizes the existing information from publicly available datasheets to serve as a preliminary research tool.

Chemical and Physical Properties

A foundational understanding of a novel compound begins with its chemical identity. The key properties of **Anticancer agent 146** are summarized below.

Property	Value	
Chemical Formula	C19H16Cl2N2O2	
Molecular Weight	375.25 g/mol	
Common Name	Anticancer agent 146, compound 1.19	



In Vitro Anticancer Activity

Anticancer agent 146 has demonstrated cytotoxic effects across a panel of human and murine cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of the agent required to inhibit the growth of 50% of the cancer cell population, have been reported and are compiled in the table below.

Cell Line	Cancer Type	IC50 (μΜ)[1]
MDA-MB-231	Human Breast Adenocarcinoma	8.54
MCF7	Human Breast Adenocarcinoma	4.24
4T1	Murine Mammary Carcinoma	4.67
67NR	Murine Mammary Carcinoma	8.02
MIAPaCa-2	Human Pancreatic Carcinoma	3.36
WiDr	Human Colorectal Adenocarcinoma	1.76

In Vivo Efficacy

Preliminary in vivo studies have been noted, indicating that **Anticancer agent 146** exhibits anti-tumor efficacy in a mouse xenograft model using the MDA-MB-231 human breast cancer cell line[1][2]. Specific details regarding the experimental protocol, including the dosing regimen, route of administration, and quantitative tumor growth inhibition, are not available in the public domain at this time.

Mechanism of Action: Necroptosis Induction

Anticancer agent 146 is characterized as a necroptosis inducer[1][2]. Necroptosis is a form of programmed necrosis, or regulated cell death, that is typically initiated in response to external or internal stimuli, such as death receptor activation in the absence of active caspase-8. This pathway serves as an alternative cell death mechanism when apoptosis is inhibited.

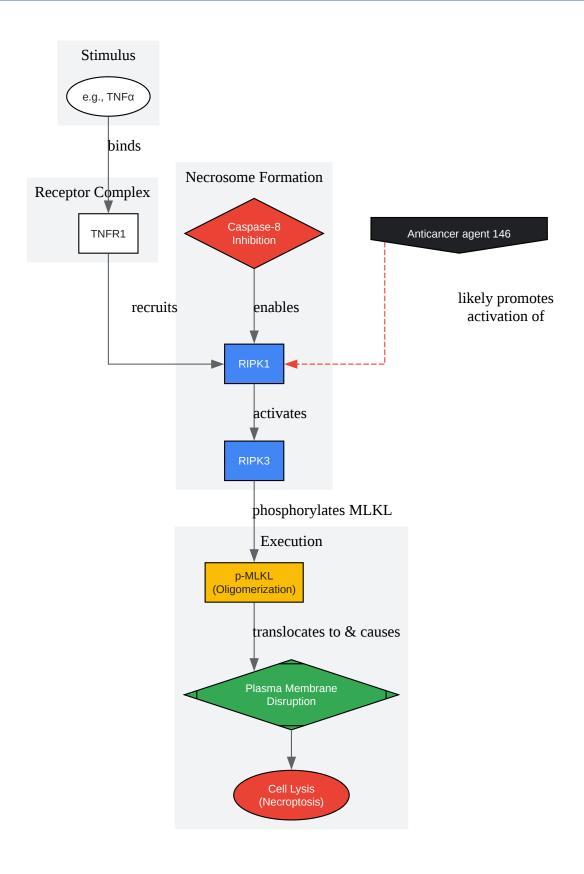


The canonical necroptosis pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. This complex then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of cellular contents.

Generalized Necroptosis Signaling Pathway

The following diagram illustrates the general signaling cascade of necroptosis that is likely initiated by **Anticancer agent 146**.





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Caption: Generalized signaling pathway of necroptosis initiated by external stimuli, highlighting the likely point of action for **Anticancer agent 146**.

Experimental Protocols

Due to the absence of the primary research article, the specific experimental protocols used to generate the reported data for **Anticancer agent 146** are not available. The following are generalized protocols for the key experiments mentioned.

Cell Viability Assay (Example Protocol)

- Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Compound Treatment: A serial dilution of Anticancer agent 146 is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing the various concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo®.
- Data Analysis: The absorbance or luminescence is measured using a plate reader. The
 results are normalized to the vehicle control, and the IC₅₀ values are calculated using nonlinear regression analysis.

In Vivo Xenograft Study (Example Workflow)

The following diagram outlines a typical workflow for an in vivo xenograft study.





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Caption: A generalized workflow for a subcutaneous xenograft model to evaluate the in vivo efficacy of an anticancer agent.

Conclusion and Future Directions

Anticancer agent 146 (compound 1.19) is a promising necroptosis inducer with demonstrated in vitro activity against a variety of cancer cell lines and initial evidence of in vivo efficacy. The lack of a publicly accessible primary research publication, however, limits a deeper understanding of its precise mechanism of action, full preclinical profile, and the specific methodologies employed for its characterization.

Future research should prioritize the identification of the original study describing this compound. Subsequent investigations could then focus on:

- Confirming the on-target effect on the necroptosis pathway through knockdown or knockout of key mediators like RIPK1, RIPK3, and MLKL.
- Elucidating the detailed structure-activity relationship of this chemical scaffold.
- Conducting comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies.
- Exploring the potential for combination therapies with other anticancer agents, particularly those that induce apoptosis resistance.

This technical guide serves as a starting point for researchers interested in "**Anticancer agent 146**." The compelling preliminary data warrant further investigation to fully unlock its therapeutic potential.

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